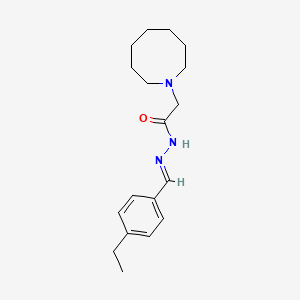![molecular formula C25H24N6O4S B5571821 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)
2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals characterized by their incorporation of 1,2,4-triazole, a heterocyclic moiety known for its utility in various chemical reactions and potential biological activities. Its synthesis and investigation are pivotal for exploring its chemical and physical properties, which can lead to various applications in material science, catalysis, and potentially bioactive compounds.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, leading to a base structure that can be further modified through reactions with chloroacetic acid and subsequent esterification (Castiñeiras, García-Santos, & Saa, 2018). For the specific compound , adaptations of these synthesis routes, involving specific substitutions at the phenyl and pyridinyl groups, are implied for targeted functional group incorporation.
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the subject compound, is often elucidated through single-crystal X-ray diffraction. This technique provides detailed information about the arrangement of atoms within the molecule, showcasing the heterocyclic core and substituent positioning that dictate the molecule's reactivity and interaction capabilities (Jin-Xia Mu et al., 2015).
Aplicaciones Científicas De Investigación
Cancer Treatment Applications
Research has identified certain derivatives of the mentioned compound as potent agents in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. These derivatives have been tested against human melanoma IGR39, human triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, showing selective cytotoxicity towards cancer cells. Notably, specific derivatives exhibited significant activity in 3D cell cultures, suggesting their potential as antimetastatic candidates due to their selective action towards cancer cells over normal cells (Šermukšnytė et al., 2022).
Antimicrobial Activities
The compound's derivatives have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against a range of microorganisms. Some studies focused on synthesizing new 1,2,4-triazoles and their Mannich and Schiff bases, revealing good to moderate antimicrobial activity against tested strains. This suggests the potential of these derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bayrak et al., 2009).
Material Science and Corrosion Inhibition
Some studies have explored the application of compounds containing the methylthiophenyl moiety for inhibiting corrosion of metals in acidic mediums. The efficiency of these compounds as corrosion inhibitors has been linked to their molecular structures, where the strategic placement of the thiophenyl group significantly alters their activity. This highlights the potential of these compounds in developing new materials with enhanced corrosion resistance (Gece & Bilgiç, 2012).
Neuritogenic Activities
The neuritogenic activity of acylhydrazone compounds with the structure of 1,2,4-triazole has been studied, with some compounds showing the ability to induce neurite outgrowth. This suggests potential applications in neural repair and regeneration treatments, offering a promising avenue for the development of therapeutic agents targeting neural health (Jiang et al., 2020).
Propiedades
IUPAC Name |
2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O4S/c1-33-20-10-9-18(22(34-2)23(20)35-3)15-27-28-21(32)16-36-25-30-29-24(17-11-13-26-14-12-17)31(25)19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,28,32)/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVGQLVESYEEAM-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)
![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)
![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)


![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)